molecular formula C11H19BrO2 B13070134 3-[(2-Bromocycloheptyl)oxy]oxolane

3-[(2-Bromocycloheptyl)oxy]oxolane

Cat. No.: B13070134
M. Wt: 263.17 g/mol
InChI Key: NIHLHNBMDALPSS-UHFFFAOYSA-N
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Description

3-[(2-Bromocycloheptyl)oxy]oxolane is a brominated oxolane derivative characterized by a seven-membered cycloheptyl ring substituted with a bromine atom at the 2-position, linked via an ether bond to a tetrahydrofuran (oxolane) ring. The oxolane ring, a five-membered cyclic ether, is a common structural motif in bioactive compounds due to its conformational rigidity and polarity . The bromocycloheptyl group introduces steric bulk and lipophilicity, which may influence the compound’s reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

3-(2-bromocycloheptyl)oxyoxolane

InChI

InChI=1S/C11H19BrO2/c12-10-4-2-1-3-5-11(10)14-9-6-7-13-8-9/h9-11H,1-8H2

InChI Key

NIHLHNBMDALPSS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)Br)OC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromocycloheptyl)oxy]oxolane typically involves the reaction of 2-bromocycloheptanol with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromocycloheptanol attacks the oxirane ring, resulting in the formation of the oxolane ring.

Industrial Production Methods

Industrial production of 3-[(2-Bromocycloheptyl)oxy]oxolane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromocycloheptyl)oxy]oxolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromocycloheptyl group to a cycloheptyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cycloheptyl derivatives.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

3-[(2-Bromocycloheptyl)oxy]oxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Bromocycloheptyl)oxy]oxolane involves its interaction with specific molecular targets. The bromocycloheptyl group can interact with enzymes or receptors, leading to modulation of their activity. The oxolane ring may also play a role in stabilizing the compound and facilitating its binding to target molecules.

Comparison with Similar Compounds

Comparison with Similar Oxolane Derivatives

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of 3-[(2-Bromocycloheptyl)oxy]oxolane and related compounds:

Compound Name Substituents/Ring Features Key Properties/Activities Synthesis Method Reference ID
3-[(2-Bromocycloheptyl)oxy]oxolane Bromocycloheptyl ether, oxolane ring Likely high lipophilicity; potential bioactivity (inferred) Not explicitly described -
Muscarine derivatives Quaternary ammonium, hydroxyl groups on oxolane Antimicrobial (Gram-positive bacteria, Candida spp.) Reduction, cyclization, quaternization
Alfredensinol A Exocyclic 2-methyl ethylenyl, oxolane Antiproliferative activity Natural product isolation
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane Bromocyclohexyl ether, oxolane Unknown bioactivity; smaller cyclohexyl ring Synthetic (unspecified)
Fomitopsin C Spiro-oxolane, ester groups Anti-inflammatory, antimicrobial Natural product isolation
Vinyl-substituted oxolane Vinyl group on oxolane Stabilizes radicals, lowers ring-opening energy Radical cyclization

Key Comparative Analyses

Substituent Effects on Reactivity and Stability: The bromocycloheptyl group in the target compound increases steric hindrance compared to smaller cyclohexyl (e.g., ) or simpler alkyl substituents (e.g., muscarine derivatives ). Vinyl substituents on oxolane rings (e.g., ) stabilize radical intermediates, lowering activation energy for ring-opening by ~8 kcal/mol compared to saturated analogs. In contrast, bromine’s electronegativity in the target compound may polarize the ether bond, altering reaction pathways under acidic or radical conditions .

Biological Activity: Muscarine-like quaternary ammonium salts with long alkyl chains (e.g., decyl) exhibit potent antimicrobial activity against Staphylococcus aureus and Candida albicans . Spiro-oxolanes like fomitopsin C show anti-inflammatory properties due to ester and terpene moieties , whereas the bromocycloheptyl group in the target compound could confer distinct interactions with hydrophobic enzyme pockets.

Synthetic Challenges :

  • Selective functionalization of oxolane rings (e.g., tosylation in ) often yields mixtures, necessitating rigorous purification. The bromocycloheptyl group’s size may exacerbate steric challenges during ether bond formation compared to smaller substituents .
  • Radical cyclizations (e.g., ) offer a tin-free route to decorated oxolanes but may require tailored initiators for brominated substrates.

Physicochemical Properties

  • Lipophilicity : The bromocycloheptyl group likely increases logP compared to hydroxylated (e.g., muscarine derivatives) or spiro-oxolanes (e.g., ), impacting solubility and bioavailability.

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